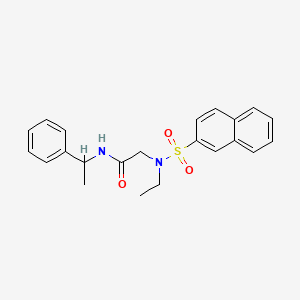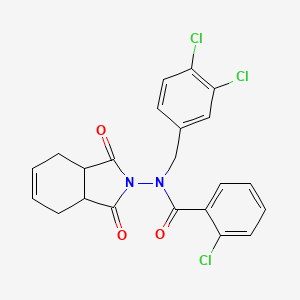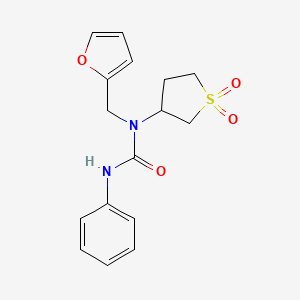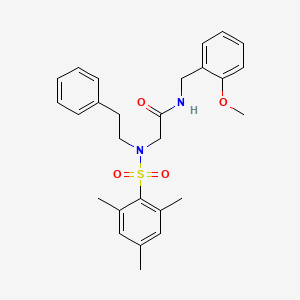![molecular formula C22H14ClFO3 B4232300 3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4232300.png)
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one
Descripción general
Descripción
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one, also known as Flocoumafen, is a chemical compound that belongs to the class of anticoagulant rodenticides. It is widely used as a pesticide to control rodent populations in agricultural and urban settings.
Mecanismo De Acción
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one works by inhibiting the vitamin K epoxide reductase enzyme, which is essential for the activation of clotting factors in the blood. This leads to the depletion of active clotting factors, resulting in a prolonged clotting time and eventual bleeding. The mechanism of action is similar to that of other anticoagulant rodenticides, such as warfarin and brodifacoum.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anticoagulant properties. It has been shown to cause hemorrhage and internal bleeding in rodents and other animals. In humans, accidental ingestion or exposure to the compound can lead to bleeding disorders and other health problems. The compound is also known to have toxic effects on the liver and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of vitamin K epoxide reductase, making it a useful tool for studying the mechanisms of blood coagulation and the effects of anticoagulant drugs. However, the compound is highly toxic and poses a risk to researchers handling it. It also has a long half-life in the body, making it difficult to eliminate and increasing the risk of toxicity.
Direcciones Futuras
There are several directions for future research on 3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one. One area of interest is the development of safer and more effective rodenticides that do not pose a risk to non-target organisms or the environment. Another direction is the study of the compound's effects on different species and the development of antidotes or treatments for accidental exposure. There is also potential for the compound to be used in the treatment of certain blood disorders, although further research is needed to determine its safety and efficacy.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one has been extensively studied for its anticoagulant properties and its potential use as a rodenticide. It has also been investigated for its effects on other organisms, such as fish and birds, as well as its environmental impact. In addition, research has been conducted on the metabolism and pharmacokinetics of this compound in rodents and humans.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO3/c23-16-7-5-14(6-8-16)19-13-27-21-11-17(9-10-18(21)22(19)25)26-12-15-3-1-2-4-20(15)24/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJAXQRWGGBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4232225.png)
![4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine](/img/structure/B4232231.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4232239.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]alaninamide](/img/structure/B4232242.png)
![6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B4232247.png)
![methyl 4-({[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4232253.png)

![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)
![methyl 2-[(N-ethyl-N-phenylglycyl)amino]benzoate](/img/structure/B4232269.png)



![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4232309.png)
![2-[(2,3-dichlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4232318.png)
